molecular formula C8H16O B13529696 1-(2-Methylcyclopentyl)ethan-1-ol

1-(2-Methylcyclopentyl)ethan-1-ol

Cat. No.: B13529696
M. Wt: 128.21 g/mol
InChI Key: PWNGUKSWPILNCX-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopentyl)ethan-1-ol typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methylcyclopentane.

    Hydroboration-Oxidation: The 2-methylcyclopentane is then subjected to hydroboration-oxidation to introduce the ethan-1-ol group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 1-(2-Methylcyclopentyl)ethanone

    Reduction: 1-(2-Methylcyclopentyl)ethane

    Substitution: 1-(2-Methylcyclopentyl)ethyl chloride

Scientific Research Applications

1-(2-Methylcyclopentyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopentyl)ethan-1-ol depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylcyclopentyl)ethan-1-ol
  • 1-(2-Ethylcyclopentyl)ethan-1-ol
  • 1-(2-Methylcyclohexyl)ethan-1-ol

Uniqueness

1-(2-Methylcyclopentyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-(2-methylcyclopentyl)ethanol

InChI

InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3

InChI Key

PWNGUKSWPILNCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C(C)O

Origin of Product

United States

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